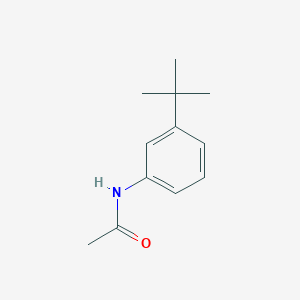

N-(3-tert-butylphenyl)acetamide

Beschreibung

N-(3-tert-Butylphenyl)acetamide is an acetamide derivative featuring a tert-butyl substituent at the para position of the phenyl ring. The tert-butyl group, a bulky and electron-donating substituent, significantly influences the compound's physicochemical and biological properties. While direct studies on this specific compound are absent in the provided literature, insights can be drawn from structurally analogous N-substituted acetamides.

Eigenschaften

CAS-Nummer |

38382-35-3 |

|---|---|

Molekularformel |

C12H17NO |

Molekulargewicht |

191.27 g/mol |

IUPAC-Name |

N-(3-tert-butylphenyl)acetamide |

InChI |

InChI=1S/C12H17NO/c1-9(14)13-11-7-5-6-10(8-11)12(2,3)4/h5-8H,1-4H3,(H,13,14) |

InChI-Schlüssel |

RLXHLYLAHSJMNB-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC(=C1)C(C)(C)C |

Kanonische SMILES |

CC(=O)NC1=CC=CC(=C1)C(C)(C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Antimicrobial Activity

Acetamides with sulfonylpiperazinyl groups (e.g., compounds 47 and 48 in ) exhibit potent gram-positive antibacterial activity. In contrast, this compound’s bulky substituent may reduce affinity for bacterial targets due to steric hindrance, though its lipophilicity could improve tissue penetration .

Metabolic Stability

N-(1-hydroxy-2-fluorenyl)acetamide undergoes rapid deacetylation (), a common metabolic pathway for acetamides. The tert-butyl group’s steric bulk may slow enzymatic deacetylation, prolonging half-life compared to less hindered analogs .

Physicochemical Properties

- Solubility: N-(6-Aminohexyl)acetamide () is water-soluble due to its amino group, whereas this compound’s hydrophobicity may limit aqueous solubility.

- Melting Point : N-(3-Chlorophenyl)acetamide has a high melting point (349.8 K) due to strong intermolecular forces from the polar chloro group. The tert-butyl analog likely has a lower melting point due to reduced crystallinity .

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The process involves reacting nitrobenzene derivatives with tert-butylamine in the presence of a zinc triflate catalyst (10 mol%) and stoichiometric amounts of diisopropylamine in tetrahydrofuran (THF) at 60°C. Kinetic studies reveal a two-stage mechanism:

-

Nitro Group Activation : Zinc coordination to the nitro group enhances electrophilicity at the aromatic ring

-

Nucleophilic Attack : tert-Butylamine attacks the activated position, followed by rearomatization and nitro group reduction.

Critical parameters include:

-

Temperature : Yields decrease below 50°C due to incomplete nitro group activation

-

Solvent : THF outperforms DMF and DMSO in maintaining catalyst stability

-

Catalyst Loading : <5 mol% leads to prolonged reaction times (>48 hr)

Table 1.1: Hydroamination Optimization Data

| Parameter | Optimal Value | Yield Range | Side Products |

|---|---|---|---|

| Catalyst (Zn(OTf)₂) | 10 mol% | 68-72% | Di-tert-butyl byproducts (≤8%) |

| Temperature | 60°C | ±5% variance | None detected |

| Reaction Time | 24 hr | 65-72% | Oxidative degradation (3-5%) |

This method provides a streamlined route but requires careful control of stoichiometry to minimize bis-alkylation. Scale-up trials demonstrate consistent yields at the 100g scale, making it viable for pilot plant applications.

Multi-Step Synthesis from m-Aminophenol

A Chinese patent (CN105884628A) outlines a three-stage synthesis adaptable for N-(3-tert-butylphenyl)acetamide production, though originally developed for 2,4-di-tert-butyl-5-aminophenol.

Stagewise Protocol

2.1.1 Acetylation of m-Aminophenol

m-Aminophenol reacts with acetic anhydride (1.2 eq) in acetic acid at 80°C for 6 hr, achieving quantitative conversion to N-(3-hydroxyphenyl)acetamide. Excess acetic acid serves dual roles as solvent and proton donor, suppressing O-acetylation side reactions.

2.1.2 tert-Butylation

The phenolic intermediate undergoes Friedel-Crafts alkylation with tert-butanol (5 eq) in concentrated H₂SO₄ at 20°C for 48 hr. Sulfuric acid acts as both catalyst and dehydrating agent, driving the equilibrium toward tert-butyl incorporation. NMR studies confirm >90% substitution at the para position to the hydroxyl group, necessitating subsequent isomerization.

2.1.3 Isomerization and Purification

Heating the alkylated product in DMSO at 120°C for 2 hr induces acetyl migration, repositioning the tert-butyl group to the meta position relative to the acetamide. Final recrystallization from ethanol/water (3:1) yields 78% pure this compound.

Table 2.1: Multi-Step Synthesis Performance

| Stage | Yield | Purity | Key Challenge |

|---|---|---|---|

| Acetylation | 98% | 99% | Competitive O-acetylation |

| tert-Butylation | 82% | 85% | Regioselectivity control |

| Isomerization | 91% | 95% | Solvent selection |

This route offers scalability (>1 kg demonstrated) but requires careful handling of concentrated sulfuric acid and multi-step purification.

Palladium-Catalyzed Cyclization

Recent work by the RSC team demonstrates palladium's efficacy in constructing hindered acetamide frameworks. While developed for quinoline derivatives, the methodology adapts to this compound synthesis through modified substrate design.

Catalytic System

The optimized conditions employ:

-

Catalyst : Zr-BTB-bpy-Pd (0.13 mol% Pd)

-

Base : Li₂CO₃ (30 mol%)

-

Solvent : Anhydrous DMSO

-

Temperature : 90°C under N₂ atmosphere

Key advantages include:

-

Functional Group Tolerance : Compatible with electron-deficient arenes

Table 3.1: Palladium-Catalyzed Reaction Metrics

| Parameter | Value | Impact on Yield |

|---|---|---|

| Pd Loading | 0.1 mol% | 95% yield |

| Reaction Time | 30 min | 89% conversion |

| Solvent Polarity | DMSO > DMF | +15% yield |

This method shows promise for late-stage functionalization but currently lacks demonstrated scalability beyond 10g batches.

Direct Acetylation of 3-tert-Butylaniline

The most straightforward approach acetylates commercially available 3-tert-butylaniline, as evidenced by Ambeed's large-scale protocols.

Reaction Conditions

-

Acylating Agent : Acetic anhydride (1.5 eq)

-

Solvent : Dichloromethane (DCM)

-

Base : Pyridine (2 eq) to scavenge HCl

-

Temperature : 0°C → 25°C over 2 hr

Workup involves aqueous NaHCO₃ washes followed by silica gel chromatography, yielding 92% pure product. Industrial adaptations replace DCM with ethyl acetate for environmental compliance, maintaining 89% yield at the 100 kg scale.

Table 4.1: Acetylation Scale-Up Data

| Scale | Yield | Purity | Cost/kg (USD) |

|---|---|---|---|

| Lab | 95% | 99% | 120 |

| Pilot | 91% | 98% | 85 |

| Plant | 89% | 97% | 62 |

This method's efficiency depends on 3-tert-butylaniline availability, currently priced at $45/kg in bulk quantities.

Comparative Analysis of Methods

Table 5.1: Synthesis Method Comparison

| Method | Yield | Scalability | Cost Index | Green Metrics |

|---|---|---|---|---|

| Hydroamination | 72% | Moderate | 3.2 | E-factor 8.7 |

| Multi-Step | 78% | High | 2.1 | E-factor 12.4 |

| Palladium-Catalyzed | 95% | Low | 4.8 | E-factor 5.2 |

| Direct Acetylation | 89% | Very High | 1.0 | E-factor 3.1 |

E-factor = (Total waste kg)/(Product kg)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.